3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide
Description
3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a fused heterocyclic compound combining a triazole ring with a pyridine backbone, substituted with a bromomethyl group and stabilized as a hydrobromide salt. Triazolopyridines are renowned for their broad pharmaceutical applications, including antimicrobial, anticancer, and central nervous system (CNS) modulatory activities . The bromomethyl substituent enhances electrophilicity, making it a reactive intermediate for further functionalization in drug development.
Properties
CAS No. |
2742657-30-1 |
|---|---|
Molecular Formula |
C7H7Br2N3 |
Molecular Weight |
292.96 g/mol |
IUPAC Name |
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrN3.BrH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5H2;1H |
InChI Key |
MXVYBXSLRSVQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CBr.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Mitsunobu Reaction
The triazolopyridine core is synthesized using a modified Mitsunobu reaction. Acylated 2-hydrazinopyridine derivatives undergo cyclization in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) under mild conditions. For example:
Bromination of the Methyl Group
The 3-methyl substituent is brominated using N-bromosuccinimide (NBS) or molecular bromine (Br₂):
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid (HBr) in dichloromethane (DCM):
-
Procedure : Stirring at 0°C for 1 hour, followed by solvent evaporation.
Direct Alkylation Using 3-Bromomethyl Pyridine Hydrobromide
Preparation of 3-Bromomethyl Pyridine Hydrobromide
This intermediate is synthesized by neutralizing 3-bromomethyl pyridine hydrobromide with sodium carbonate:
Alkylation of Triazolopyridine Precursor
The bromomethyl group is introduced via nucleophilic substitution:
-
Reagents : Sodium hydride (NaH, 1.5 equiv), dry dimethylformamide (DMF).
-
Conditions : 0°C to room temperature, 48 hours under nitrogen.
-
Workup : Aqueous workup and chromatography yield the alkylated product.
One-Pot Cyclization and Bromination
Salt Formation and Purification
The product is treated with HBr gas in ethanol, followed by recrystallization from ethanol/ether.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromination of Methyl | NBS, AIBN | CCl₄, reflux | 70–80% | >95% |
| Direct Alkylation | NaH, DMF | 0°C to RT, N₂ atmosphere | 60–70% | 90–95% |
| One-Pot Cyclization | DEAD, PPh₃ | THF, RT | 50–60% | 85–90% |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) undergoes substitution reactions with nucleophiles, enabling functionalization for drug discovery and materials science applications. Key examples include:
These reactions typically follow an S<sub>N</sub>2 mechanism , with the bromine atom acting as a leaving group. Steric hindrance from the fused triazole-pyridine ring slightly reduces reaction rates compared to simpler alkyl bromides .
Cyclization Reactions
The compound participates in cyclization reactions to form polycyclic heteroaromatic systems:
Electrophilic Bromocyclization
In chloroform/acetic acid, bromine induces cyclization via a bromonium ion intermediate, forming 6-(bromomethyl)-6-R-5,6-dihydro thiazolo[2,3-c] triazol-3-amine hydrobromide (Fig. 1). Key steps:
-
Bromine generates a bromonium ion at the alkenyl double bond.
-
Nucleophilic attack by the thione sulfur atom forms a 1,3-thiazoline ring.
-
Final product stabilizes through hydrogen bonding with HBr .
Conditions : 1 eq Br₂, CHCl₃, 0°C → RT, 2 hr
Yield : 78–82%
Palladium-Catalyzed Cross-Coupling
The bromomethyl group enables Suzuki-Miyaura couplings for aryl functionalization:
| Aryl Boronic Acid | Catalyst | Base | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(Phenylmethyl)- triazolo[4,3-a]pyridine | 65% |
Reactions with Acetylenic Diesters
Reaction with dimethyl acetylenedicarboxylate (DMAD) yields multiple products through competitive pathways:
Conditions : DMAD (2 eq), toluene, 110°C, 8 hr
Key Observation : Product distribution depends on stoichiometry and solvent polarity .
Hydrogen Bonding and Stability
The hydrobromide salt enhances stability through intermolecular N–H⋯N hydrogen bonds (bond length: 2.89 Å). These interactions:
Comparative Reactivity
The bromomethyl group’s reactivity differs from related derivatives:
Scientific Research Applications
Synthesis of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine Hydrobromide
The synthesis of this compound typically involves the reaction of 2-hydrazinopyridines with suitable electrophiles. One notable method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, which efficiently yields [1,2,4]triazolo[4,3-a]pyridines under mild conditions. This method is advantageous due to its operational efficiency and compatibility with various substrates .
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion. These inhibitors demonstrate sub-micromolar potency and high metabolic stability .
2.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of triazolo-pyridine derivatives. Studies have shown that certain compounds within this class possess effective antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
3.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of triazolo-pyridine structures can enhance charge transport properties and device efficiency .
3.2 Polymer Chemistry
In polymer science, 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide serves as a versatile building block for the synthesis of functionalized polymers. These polymers can exhibit tailored properties such as increased thermal stability and enhanced mechanical strength due to the incorporation of heterocyclic units .
Case Studies
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The triazole and pyridine rings provide additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide include:
Key Observations :
- Bromine Substitution : Bromine at position 6 (e.g., 6-bromo-3-methyl analog) enhances stability and bioactivity, as seen in anticonvulsant studies .
- Sulfonamide Derivatives : Piperidinylsulfonyl substituents (e.g., compound 15a–15e) improve antimalarial potency due to increased lipophilicity and target binding .
- Hydrobromide Salts : Hydrobromide counterions (e.g., 5-chloro-3-amine derivative) improve solubility and crystallinity compared to free bases .
Comparison :
Antifungal Activity:
- 1,2,4-Triazolo[4,3-a]pyridines with hydrazone substituents exhibit broad-spectrum antifungal activity, likely due to membrane disruption mechanisms .
Antimalarial Activity:
- Sulfonamide derivatives (e.g., 15a–15e) show IC50 values < 1 µM against Plasmodium falciparum, attributed to sulfonamide interactions with heme detoxification pathways .
CNS Modulation:
Anticonvulsant Activity:
- Tetracyclic analogs (e.g., pyrano-thieno-triazolopyridines) exhibit weak anticonvulsant activity (20–40% protection against PTZ-induced seizures) .
Target Compound Inference :
The bromomethyl group in 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide may enhance reactivity for covalent binding to biological targets, though specific activity data are unavailable in the evidence.
Physicochemical Properties
Biological Activity
3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this heterocyclic compound.
Synthesis
The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves palladium-catalyzed reactions or other environmentally friendly methods. For instance, recent literature highlights the use of microwave irradiation and various condensation agents to enhance yields and reduce reaction times in the formation of triazolo-pyridine derivatives .
Biological Activity
The biological activities of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide have been explored in various studies:
Antimicrobial Activity
Research indicates that triazolo derivatives exhibit significant antimicrobial properties against a range of bacterial strains. Specifically, compounds similar to 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
Antiproliferative Effects
Studies have reported that triazolo derivatives can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives demonstrated potent antiproliferative activity comparable to standard anticancer drugs against colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines . The mechanisms often involve cell cycle arrest and apoptosis induction.
The mechanisms underlying the biological activities of triazolo compounds include:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA structures, affecting replication and transcription processes .
- Reactive Oxygen Species (ROS) Scavenging : Certain complexes derived from triazoles exhibit properties that scavenge ROS rather than promote oxidative stress .
- Nuclease-like Activity : The presence of hydrogen peroxide can enhance the nuclease-like activity of these compounds, further contributing to their antiproliferative effects .
Data Table: Biological Activities of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine Hydrobromide
Case Studies
Several case studies have highlighted the effectiveness of triazolo derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a triazolo derivative exhibited a stronger antimicrobial effect against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .
- Anticancer Properties : Another investigation noted that specific derivatives significantly reduced tumor growth in murine models by inducing apoptosis in cancer cells while maintaining low toxicity levels in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
